Fedratinib

Catalog No.
S547874
CAS No.
936091-26-8
M.F
C27H36N6O3S
M. Wt
524.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fedratinib

CAS Number

936091-26-8

Product Name

Fedratinib

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C27H36N6O3S

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N

SMILES

Array

solubility

4µg/mL

Synonyms

Fedratinib, fedratinib hydrochloride, Inrebic, N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide, SAR302503, TG101348

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

The exact mass of the compound Fedratinib is 524.25696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (45mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fedratinib (CAS: 936091-26-8) is a highly selective, orally bioavailable, ATP-competitive inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Unlike pan-JAK inhibitors, it is engineered to isolate JAK2-dependent signaling from JAK1-mediated immunosuppression. From a procurement and processability standpoint, the free base is practically insoluble in aqueous media but exhibits high solubility in DMSO (up to 100 mg/mL), necessitating specific non-aqueous vehicle formulations (e.g., PEG300, Tween-80, and saline) for reproducible in vivo dosing[REFS-1, REFS-2].

Substituting Fedratinib with the benchmark Ruxolitinib fails in targeted assays because Ruxolitinib is equipotent against both JAK1 and JAK2, introducing confounding variables related to JAK1-mediated T-cell and NK-cell suppression [1]. Furthermore, substituting with newer in-class alternatives like Pacritinib or Momelotinib introduces off-target inhibition of ACVR1 (ALK2), which alters hepcidin production and erythropoiesis pathways. Fedratinib uniquely spares ACVR1 while maintaining potent FLT3 inhibition, making it non-interchangeable for researchers modeling dual JAK2/FLT3-driven leukemias without ACVR1 interference [2].

JAK2 vs. JAK1 Selectivity for Pathway Isolation

Fedratinib demonstrates a highly selective inhibition profile for JAK2 (IC50 = 3 nM) with approximately 35-fold selectivity over JAK1. In contrast, the standard comparator Ruxolitinib is equipotent against both targets (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM) [1].

Evidence DimensionKinase Selectivity (JAK2 vs JAK1 IC50)
Target Compound DataJAK2 IC50 = 3 nM (~35-fold selectivity over JAK1)
Comparator Or BaselineRuxolitinib (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM)
Quantified DifferenceFedratinib provides ~35-fold greater JAK2 selectivity over JAK1 compared to Ruxolitinib's near 1:1 ratio.
ConditionsIn vitro cell-free kinase assays

Essential for selectively interrogating JAK2-dependent pathways without triggering JAK1-mediated immunosuppressive artifacts in cellular models.

FLT3 Kinase Inhibition for Dual-Target Modeling

Fedratinib exhibits potent secondary inhibition of FLT3 (IC50 = 15 nM), a critical target in certain leukemias. Ruxolitinib, the primary in-class substitute, lacks significant inhibitory activity against FLT3 [1].

Evidence DimensionFLT3 IC50
Target Compound DataFLT3 IC50 = 15 nM
Comparator Or BaselineRuxolitinib (No significant FLT3 inhibition)
Quantified DifferenceFedratinib actively inhibits FLT3 at 15 nM, whereas Ruxolitinib does not.
ConditionsIn vitro kinase profiling and B-ALL cell line assays

Critical for researchers developing dual-targeted therapies for B-ALL or AML models where FLT3 overexpression drives resistance.

ACVR1 (ALK2) Sparing Profile

Unlike newer JAK2 inhibitors, Fedratinib spares the ACVR1 receptor (IC50 = 273 nM). Pacritinib and Momelotinib inhibit ACVR1 at much lower concentrations (IC50 = 16.7 nM and 52.5 nM, respectively), which confounds erythropoiesis and hepcidin studies [1].

Evidence DimensionACVR1 (ALK2) IC50
Target Compound DataACVR1 IC50 = 273 nM
Comparator Or BaselinePacritinib (IC50 = 16.7 nM) and Momelotinib (IC50 = 52.5 nM)
Quantified DifferenceFedratinib is >16-fold less potent against ACVR1 than Pacritinib.
ConditionsIn vitro HotSpot kinase assay

Allows researchers to decouple JAK2 inhibition from ACVR1/hepcidin-mediated anemia pathways in hematopoiesis models.

Formulation Compatibility and In Vivo Processability

Fedratinib free base is practically insoluble in aqueous media but achieves high solubility in DMSO (up to 100 mg/mL). For in vivo administration, it successfully yields a clear solution at ≥ 2.08 mg/mL when formulated in a specific vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

Evidence DimensionSolubility and Vehicle Compatibility
Target Compound DataClear solution at ≥ 2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline
Comparator Or BaselineAqueous media (Practically insoluble)
Quantified DifferenceRequires multi-component organic/surfactant vehicle to overcome aqueous insolubility.
ConditionsStock solution preparation and in vivo formulation

Dictates the procurement of appropriate organic solvents and excipients to ensure reproducible bioavailability in xenograft models.

Storage Stability and Handling Workflow Fit

Fedratinib stock solutions in DMSO are highly sensitive to moisture and repeated freeze-thaw cycles, which cause product inactivation and precipitation. However, when properly aliquoted, the compound maintains stability for 2 years at -80°C and 1 year at -20°C .

Evidence DimensionStock Solution Stability
Target Compound DataStable for 2 years at -80°C; 1 year at -20°C
Comparator Or BaselineRepeated freeze-thaw cycles (Leads to precipitation/inactivation)
Quantified DifferenceStrict temperature and aliquoting controls extend usable lifespan to 2 years.
ConditionsDMSO stock solution storage

Informs laboratory workflow and procurement of aliquoting supplies to prevent degradation of expensive kinase inhibitors.

Selective JAK2 Pathway Isolation in Myeloproliferative Models

Fedratinib is the preferred choice over Ruxolitinib when researchers must study JAK2V617F-driven myeloproliferative models without the confounding variable of JAK1-associated T-cell and NK-cell suppression[1].

Dual JAK2/FLT3 Leukemia Xenograft Modeling

Due to its potent secondary inhibition of FLT3, Fedratinib is utilized in B-ALL or AML xenograft models where both JAK2 and FLT3 signaling contribute to disease progression and resistance [1].

ACVR1-Independent Hematopoiesis Assays

Fedratinib serves as a critical control or primary agent when investigating JAK2 inhibition in erythropoiesis, as it avoids the ACVR1/ALK2 pathway interference inherent to Pacritinib and Momelotinib [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

524.25696021 Da

Monoisotopic Mass

524.25696021 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L1XP550I6

Drug Indication

Fedratinib is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.
Inrebic is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis, post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis who are Janus Associated Kinase (JAK) inhibitor naïve or have been treated with ruxolitinib.

Livertox Summary

Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) that is used in the therapy of intermediate or high-risk, primary or secondary myelofibrosis. Fedratinib has been associated with a high rate of serum enzyme elevations during therapy, but has been associated with only rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Enzyme Inhibitors; Protein Kinase Inhibitors; Tyrosine Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors
Antineoplastic Agents, Tyrosine Kinase Inhibito

NCI Cancer Drugs

Drug: Fedratinibhydrochloride
US Brand Name(s): Inrebic
FDA Approval: Yes
Fedratinib hydrochloride is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate-2 risk or high risk, including the following types: Primary myelofibrosis.
Post- polycythemia vera myelofibrosis.
Post- essential thrombocythemia myelofibrosis.
Fedratinib hydrochloride is also being studied in the treatment of other conditions.

Pharmacology

Fedratinib is a kinase inhibitor that inhibits cell division and induces apoptosis.[L8090] Patients taking fedratinib may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase.[L8090] These effects should be managed by reducing the dose, temporarily stopping the medication, or providing transfusions on a case by case basis.[L8090]
Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE57 - Fedratini

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK2 [HSA:3717] [KO:K04447]

Other CAS

936091-26-8

Absorption Distribution and Excretion

A 400mg oral dose results in a Cmax of 1804ng/mL and an AUC of 26,870ng/*hr/mL. Fedratinib has a Tmax of 1.75-3 hours. A high fat breakfast does not significantly affect the absorption of fedratinib.
An oral dose of fedratinib is 77% eliminated in the feces with 23% as unchanged drug. 5% is eliminated in the urine, with 3% as unchanged drug.
The apparent volume of distribution is 1770L.
The clearance of fedratinib is 13L/h.

Metabolism Metabolites

Fedratinib is metabolized by CYP3A4, CYP2C19, and flavin-containing monooxygenase 3. Beyond that, data regarding the metabolism of fedratinib is not readily available.

Wikipedia

Fedratinib

FDA Medication Guides

Inrebic
Fedratinib Hydrochloride
CAPSULE;ORAL
IMPACT
05/15/2023

Biological Half Life

The half life of fedratinib is 41 hours with a terminal half life of 114 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1. Pardanani A, Harrison C, Cortes JE, Cervantes F, Mesa RA, Milligan D, Masszi T, Mishchenko E, Jourdan E, Vannucchi AM, Drummond MW, Jurgutis M, Kuliczkowski K, Gheorghita E, Passamonti F, Neumann F, Patki A, Gao G, Tefferi A. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2015 Aug;1(5):643-51. doi: 10.1001/jamaoncol.2015.1590. PMID: 26181658.

2. Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PMID: 28602585.

3. Wu D, Yang XO. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib. J Microbiol Immunol Infect. 2020 Jun;53(3):368-370. doi: 10.1016/j.jmii.2020.03.005. Epub 2020 Mar 11. PMID: 32205092; PMCID: PMC7156211.

4. Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PMID: 31444617; PMCID: PMC6768916.

5. Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PMID: 28109775.

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